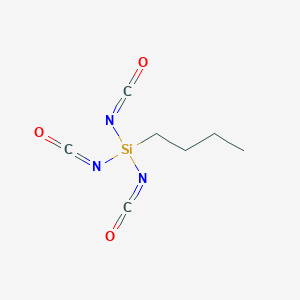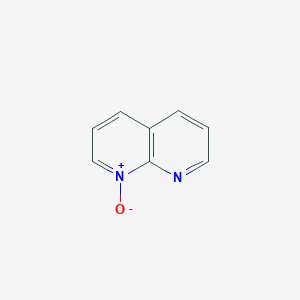
6,8-Dimethoxy-2,3-dihydro-1H-phenalen-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6,8-Dimethoxy-2,3-dihydro-1H-phenalen-1-one is a chemical compound that belongs to the class of phenalenones
Méthodes De Préparation
The synthesis of 6,8-Dimethoxy-2,3-dihydro-1H-phenalen-1-one typically involves a series of chemical reactions. One common synthetic route includes the Friedel-Crafts acylation followed by a Jacobsen-Katsuki epoxidation. These reactions are crucial for obtaining the target compound with high purity and yield . Industrial production methods may vary, but they generally follow similar synthetic strategies to ensure consistency and scalability.
Analyse Des Réactions Chimiques
6,8-Dimethoxy-2,3-dihydro-1H-phenalen-1-one undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like Dess-Martin periodinane and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
This compound has been extensively studied for its potential applications in scientific research. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, it has shown promise as an antimicrobial agent, particularly against phytopathogens. In medicine, its derivatives are being explored for their potential therapeutic properties. Additionally, it has industrial applications as a precursor for various chemical processes .
Mécanisme D'action
The mechanism of action of 6,8-Dimethoxy-2,3-dihydro-1H-phenalen-1-one involves its interaction with specific molecular targets and pathways. For instance, it has been found to incorporate with lipids into droplets throughout the body of nematodes, causing immobilization and eventual death. This indicates its potential as a strong nematocidal compound .
Comparaison Avec Des Composés Similaires
6,8-Dimethoxy-2,3-dihydro-1H-phenalen-1-one can be compared with other phenalenone derivatives such as 2,6-dimethoxy-9-phenyl-1H-phenalen-1-one and 2,5-dimethoxy-4-phenyl-benzoindenone. These compounds share similar structural features but differ in their biological activities and applications. The unique properties of this compound make it a valuable compound for various research and industrial purposes .
Propriétés
Numéro CAS |
22442-53-1 |
|---|---|
Formule moléculaire |
C15H14O3 |
Poids moléculaire |
242.27 g/mol |
Nom IUPAC |
6,8-dimethoxy-2,3-dihydrophenalen-1-one |
InChI |
InChI=1S/C15H14O3/c1-17-10-7-11-13(16)5-3-9-4-6-14(18-2)12(8-10)15(9)11/h4,6-8H,3,5H2,1-2H3 |
Clé InChI |
ZCURMKYGRCORRQ-UHFFFAOYSA-N |
SMILES canonique |
COC1=C2C=C(C=C3C2=C(CCC3=O)C=C1)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



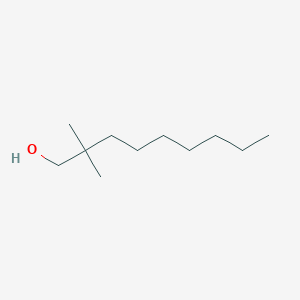
![5-{[(4-Chlorobenzyl)amino]methyl}-2-methylpyrimidin-4-amine](/img/structure/B14701428.png)

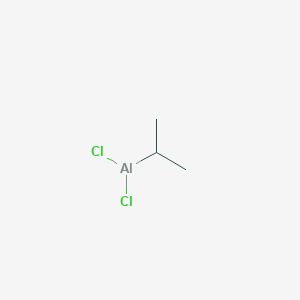
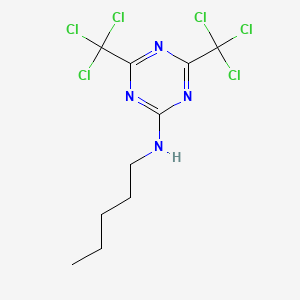
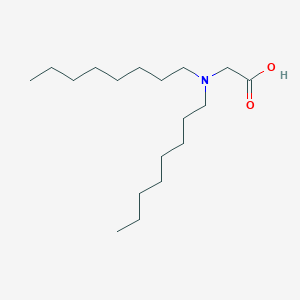
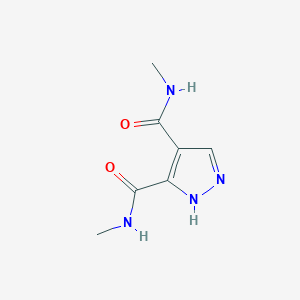
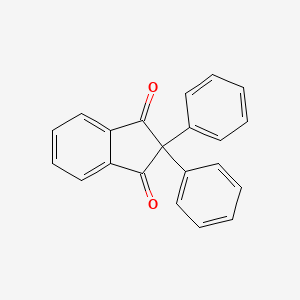
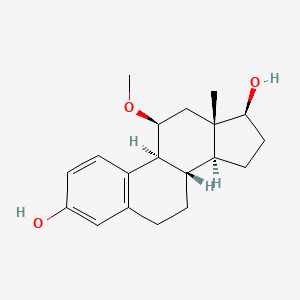
![2-[10,13-dimethyl-3-(oxan-2-yloxy)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]acetonitrile](/img/structure/B14701502.png)

